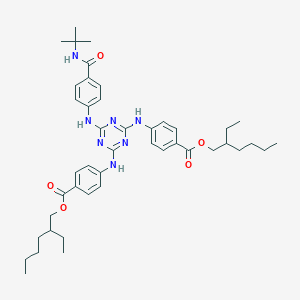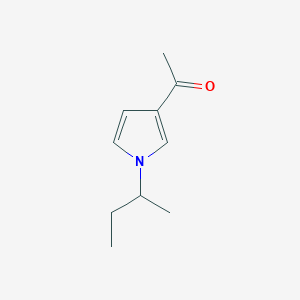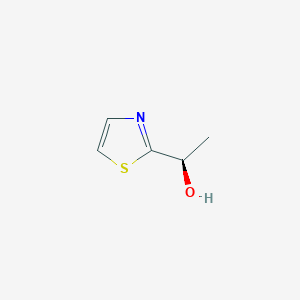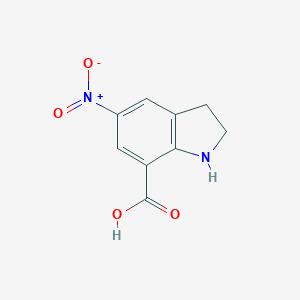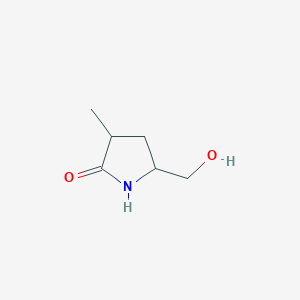
5-Hydroxymethyl-3-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyl-3-methylpyrrolidin-2-one, also known as HMPA, is a highly polar and water-soluble compound that is widely used in organic synthesis, particularly in the field of organometallic chemistry. HMPA has a unique ability to solvate a wide range of metal cations, making it an essential reagent in many chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Hydroxymethyl-3-methylpyrrolidin-2-one is not fully understood, but it is believed to involve the solvation of metal cations and the stabilization of reactive intermediates. 5-Hydroxymethyl-3-methylpyrrolidin-2-one has a unique ability to solvate metal cations, which can enhance the reactivity of organometallic reagents and stabilize reactive intermediates.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 5-Hydroxymethyl-3-methylpyrrolidin-2-one, as it is primarily used in laboratory settings. However, some studies have suggested that 5-Hydroxymethyl-3-methylpyrrolidin-2-one may have toxic effects on certain cell types and may interfere with cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Hydroxymethyl-3-methylpyrrolidin-2-one has several advantages in laboratory experiments, including its ability to solvate metal cations and stabilize reactive intermediates. It is also highly polar and water-soluble, which makes it easy to handle and purify. However, 5-Hydroxymethyl-3-methylpyrrolidin-2-one has some limitations, including its potential toxicity and its tendency to interfere with certain analytical techniques, such as NMR spectroscopy.
Direcciones Futuras
There are several potential future directions for research on 5-Hydroxymethyl-3-methylpyrrolidin-2-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of 5-Hydroxymethyl-3-methylpyrrolidin-2-one's potential toxic effects and its impact on cellular signaling pathways. Additionally, there may be opportunities to explore the use of 5-Hydroxymethyl-3-methylpyrrolidin-2-one in new applications, such as in the synthesis of novel materials or in the development of new pharmaceuticals.
Métodos De Síntesis
5-Hydroxymethyl-3-methylpyrrolidin-2-one is typically synthesized by the reaction of formaldehyde and 3-methylpyrrolidine in the presence of an acid catalyst. The resulting product is then purified by distillation or recrystallization. Several variations of this synthesis method have been reported in the literature, including the use of different solvents, catalysts, and reaction conditions.
Aplicaciones Científicas De Investigación
5-Hydroxymethyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research, particularly in the field of organometallic chemistry. It is commonly used as a co-solvent in reactions involving highly polar and reactive compounds, such as lithium and magnesium organometallic reagents. 5-Hydroxymethyl-3-methylpyrrolidin-2-one has also been used as a stabilizer for reactive intermediates, such as carbanions and radicals.
Propiedades
Número CAS |
138078-58-7 |
|---|---|
Nombre del producto |
5-Hydroxymethyl-3-methylpyrrolidin-2-one |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9) |
Clave InChI |
RGDBSLYLHPZEME-UHFFFAOYSA-N |
SMILES |
CC1CC(NC1=O)CO |
SMILES canónico |
CC1CC(NC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




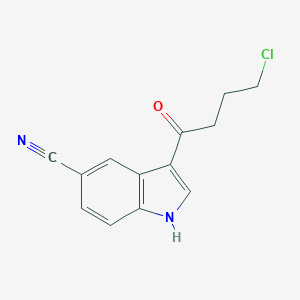


![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)




